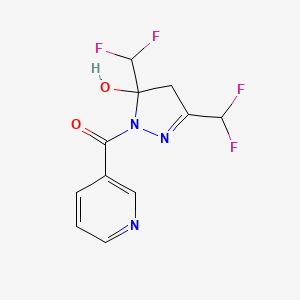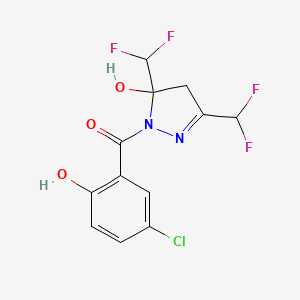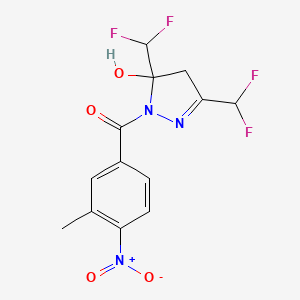![molecular formula C13H11F4N3O4 B4266261 3,5-bis(difluoromethyl)-1-[(4-nitrophenyl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266261.png)
3,5-bis(difluoromethyl)-1-[(4-nitrophenyl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol
Übersicht
Beschreibung
3,5-bis(difluoromethyl)-1-[(4-nitrophenyl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol, also known as BDF, is a pyrazole-based compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BDF has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 3,5-bis(difluoromethyl)-1-[(4-nitrophenyl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, studies have shown that it may exert its biological effects by interacting with specific proteins and enzymes in the body. 3,5-bis(difluoromethyl)-1-[(4-nitrophenyl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
3,5-bis(difluoromethyl)-1-[(4-nitrophenyl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol has been found to exhibit various biochemical and physiological effects. It has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. 3,5-bis(difluoromethyl)-1-[(4-nitrophenyl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol has also been found to exhibit anti-cancer properties, making it a potential candidate for the development of cancer therapeutics. Additionally, 3,5-bis(difluoromethyl)-1-[(4-nitrophenyl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol has been found to possess anti-bacterial properties, which make it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,5-bis(difluoromethyl)-1-[(4-nitrophenyl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its ability to inhibit the activity of specific enzymes and proteins. This makes it a useful tool for studying the biochemical pathways involved in various biological processes. Additionally, 3,5-bis(difluoromethyl)-1-[(4-nitrophenyl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol has been found to exhibit low toxicity, making it a safer alternative to other compounds that may be more toxic.
One limitation of using 3,5-bis(difluoromethyl)-1-[(4-nitrophenyl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experiments. Additionally, 3,5-bis(difluoromethyl)-1-[(4-nitrophenyl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol may exhibit off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 3,5-bis(difluoromethyl)-1-[(4-nitrophenyl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol. One area of interest is the development of 3,5-bis(difluoromethyl)-1-[(4-nitrophenyl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the development of 3,5-bis(difluoromethyl)-1-[(4-nitrophenyl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol-based antibiotics for the treatment of bacterial infections. Additionally, further research is needed to fully understand the mechanism of action of 3,5-bis(difluoromethyl)-1-[(4-nitrophenyl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol and its potential off-target effects.
Wissenschaftliche Forschungsanwendungen
3,5-bis(difluoromethyl)-1-[(4-nitrophenyl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. 3,5-bis(difluoromethyl)-1-[(4-nitrophenyl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol has also been shown to inhibit the activity of certain enzymes, making it a potential candidate for enzyme inhibition assays.
Eigenschaften
IUPAC Name |
1-[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-2-(4-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F4N3O4/c14-11(15)9-6-13(22,12(16)17)19(18-9)10(21)5-7-1-3-8(4-2-7)20(23)24/h1-4,11-12,22H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOPZEAKKYUGKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1(C(F)F)O)C(=O)CC2=CC=C(C=C2)[N+](=O)[O-])C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F4N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-nitrophenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-bromo-2-(4-chlorophenyl)-N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B4266178.png)


![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266207.png)
![1-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266211.png)
![methyl 2-{[(4-ethoxyphenyl)sulfonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4266222.png)
![6-({[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4266225.png)

![6-bromo-N-[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4266245.png)

![3-cyclopropyl-1-[(4-nitrophenyl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266260.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B4266276.png)
